molecular formula C9H5FN2O3 B11894185 6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B11894185
M. Wt: 208.15 g/mol
InChI Key: GEYXNIYAOPLADA-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid typically involves the hydrolysis of 1,5-naphthyridine-3-carboxylates. The carboxylates are hydrolyzed to prepare the corresponding carboxylic acid derivatives . Another method involves the condensation followed by cyclization and decarboxylation of appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted naphthyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is unique due to its specific naphthyridine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

6-fluoro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H5FN2O3/c10-6-2-1-5-7(12-6)8(13)4(3-11-5)9(14)15/h1-3H,(H,11,13)(H,14,15)

InChI Key

GEYXNIYAOPLADA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC=C(C2=O)C(=O)O)F

Origin of Product

United States

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